molecular formula C9H12N2O4 B12222859 Dimethyl 1-ethyl-1H-pyrazole-4,5-dicarboxylate

Dimethyl 1-ethyl-1H-pyrazole-4,5-dicarboxylate

Cat. No.: B12222859
M. Wt: 212.20 g/mol
InChI Key: SMURFLBLJRRLRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 1-ethyl-1H-pyrazole-4,5-dicarboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound, in particular, is characterized by the presence of two ester groups at the 4 and 5 positions of the pyrazole ring, and an ethyl group at the 1 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 1-ethyl-1H-pyrazole-4,5-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazine with diethyl oxalate, followed by cyclization and esterification . The reaction conditions often require the use of a base such as sodium ethoxide in an ethanol solvent, with the reaction being carried out at elevated temperatures to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1-ethyl-1H-pyrazole-4,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include pyrazole carboxylic acids, pyrazole alcohols, and various substituted pyrazole derivatives .

Scientific Research Applications

Dimethyl 1-ethyl-1H-pyrazole-4,5-dicarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl 1-ethyl-1H-pyrazole-4,5-dicarboxylate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release active pyrazole derivatives, which can then interact with enzymes or receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 1-methyl-1H-pyrazole-4,5-dicarboxylate
  • Diethyl 1-ethyl-1H-pyrazole-4,5-dicarboxylate
  • Dimethyl 1-ethyl-1H-pyrazole-3,5-dicarboxylate

Uniqueness

Dimethyl 1-ethyl-1H-pyrazole-4,5-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to its analogs. The presence of the ethyl group at the 1 position and ester groups at the 4 and 5 positions allows for targeted modifications and applications in various fields .

Properties

Molecular Formula

C9H12N2O4

Molecular Weight

212.20 g/mol

IUPAC Name

dimethyl 2-ethylpyrazole-3,4-dicarboxylate

InChI

InChI=1S/C9H12N2O4/c1-4-11-7(9(13)15-3)6(5-10-11)8(12)14-2/h5H,4H2,1-3H3

InChI Key

SMURFLBLJRRLRA-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C(=O)OC)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.